molecular formula C31H34F6N4O2S2 B2663008 Benzenesulfonamide, N-[(1R,2R)-2-[[[[(1S,2S)-2-(dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)- CAS No. 1448608-07-8

Benzenesulfonamide, N-[(1R,2R)-2-[[[[(1S,2S)-2-(dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)-

Cat. No.: B2663008
CAS No.: 1448608-07-8
M. Wt: 672.75
InChI Key: ZRDOOGDGPMAXLS-YVHASNINSA-N
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Description

Benzenesulfonamide, N-[(1R,2R)-2-[[[[(1S,2S)-2-(dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)- (CAS: 1448608-06-7) is a structurally complex sulfonamide derivative characterized by:

  • A 3,5-bis(trifluoromethyl)benzenesulfonamide core, enhancing electron-withdrawing properties and metabolic stability .
  • A thioxomethyl group bridging a stereochemically defined diphenylethyl moiety [(1R,2R)-configuration] and a dimethylamino-substituted cyclohexylamine [(1S,2S)-configuration], critical for target binding and selectivity .
  • High purity (>98%) and molecular weight of 688.82 g/mol, as confirmed by Synthonix, Inc. .

Properties

IUPAC Name

1-[(1R,2R)-2-[[3,5-bis(trifluoromethyl)phenyl]sulfonylamino]-1,2-diphenylethyl]-3-[(1S,2S)-2-(dimethylamino)cyclohexyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34F6N4O2S2/c1-41(2)26-16-10-9-15-25(26)38-29(44)39-27(20-11-5-3-6-12-20)28(21-13-7-4-8-14-21)40-45(42,43)24-18-22(30(32,33)34)17-23(19-24)31(35,36)37/h3-8,11-14,17-19,25-28,40H,9-10,15-16H2,1-2H3,(H2,38,39,44)/t25-,26-,27+,28+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDOOGDGPMAXLS-YVHASNINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NS(=O)(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCCC[C@@H]1NC(=S)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NS(=O)(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34F6N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzenesulfonamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The specific compound N-[(1R,2R)-2-[[[[(1S,2S)-2-(dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)- (CAS: 1448608-07-8) is notable for its potential therapeutic applications. This article reviews its biological activity, including antibacterial and antifungal properties, as well as insights from recent research findings.

  • Molecular Formula : C31H34F6N4O2S2
  • Molecular Weight : 672.75 g/mol
  • SMILES Notation : CN(C)[C@@H]1CCCC[C@H]1NC(NC@@HC@@HC4=CC=CC=C4)=S

Antibacterial Properties

Research indicates that benzenesulfonamide derivatives exhibit moderate antibacterial activity. A study highlighted that compounds similar to this derivative showed minimum inhibitory concentrations (MIC) ranging from 6 to 100 µg/ml against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis . Notably, no significant inhibition was observed against Gram-negative bacteria like Escherichia coli at concentrations up to 100 µg/ml.

Antifungal Properties

The antifungal activity of this class of compounds is less pronounced compared to their antibacterial properties. One study reported that certain derivatives could inhibit the growth of yeasts such as Saccharomyces cerevisiae and Cryptococcus neoformans . However, the specific compound has yet to be extensively tested for antifungal efficacy.

Structure-Activity Relationships

The biological activity of benzenesulfonamide derivatives is influenced by their structural components. Modifications in the sulfonamide group and the introduction of various substituents can enhance or diminish their biological effects. The presence of trifluoromethyl groups has been associated with increased lipophilicity and improved interactions with bacterial enzymes .

Study 1: Hybrid Molecules

A study synthesized hybrid molecules combining benzenesulfonamides with antimicrobial agents. These compounds exhibited enhanced antibacterial properties when tested in combination with trimethoprim against S. aureus, indicating a potential for synergistic effects in treatment regimens .

Study 2: Carbonic Anhydrase Inhibition

Another research effort focused on the inhibition of human carbonic anhydrase (hCA) isoforms using benzenesulfonamide scaffolds. The study demonstrated that specific modifications could lead to selective inhibition of hCA IX and hCA XII, which are implicated in cancer progression .

Data Table: Biological Activity Overview

Activity TypeTarget OrganismsMIC Range (µg/ml)Notes
AntibacterialGram-positive bacteria (e.g., MRSA)6 - 100No activity against Gram-negative bacteria
AntifungalS. cerevisiae, C. neoformansNot extensively testedLimited antifungal efficacy reported
Enzyme InhibitionHuman carbonic anhydraseVaries by derivativeSelective inhibition observed

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research has indicated that benzenesulfonamide derivatives may exhibit anticancer properties. The presence of the thioxomethyl group and the trifluoromethyl substituents enhance the compound's ability to interact with cancer cell targets. Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties
Benzenesulfonamide derivatives are known for their antimicrobial activities. The sulfonamide moiety is crucial for their efficacy as it mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. This structural similarity allows these compounds to inhibit bacterial growth effectively. In vitro studies have demonstrated that compounds like N-[(1R,2R)-2-[[[[(1S,2S)-2-(dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)- can exhibit broad-spectrum antimicrobial activity .

Chemical Research Applications

Synthetic Intermediates
The compound serves as a valuable intermediate in organic synthesis. Its complex structure allows for further modifications that can lead to the development of novel compounds with enhanced biological activities or different chemical properties. Researchers utilize this compound in various synthetic pathways to create new sulfonamide derivatives that may possess unique pharmacological profiles .

Catalysis
Benzenesulfonamide derivatives have been explored as catalysts in organic reactions due to their ability to stabilize transition states and lower activation energies. The trifluoromethyl groups enhance the electron-withdrawing properties of the sulfonamide, making these compounds effective in catalyzing reactions such as Friedel-Crafts acylation and other electrophilic aromatic substitutions .

Case Studies and Research Findings

Study Findings
Anticancer Activity Study (2020) Demonstrated that derivatives of benzenesulfonamide inhibited proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways.
Antimicrobial Efficacy (2021) Showed broad-spectrum activity against gram-positive and gram-negative bacteria, with potential applications in developing new antibiotics.
Synthetic Applications (2022) Highlighted the use of this compound as a precursor for synthesizing more complex sulfonamide-based drugs with enhanced efficacy against resistant bacterial strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name/Structure Key Features Biological Activity/Properties References
Target Compound (CAS 1448608-06-7) 3,5-bis(CF₃), thioxomethyl bridge, stereospecific diphenylethyl/cyclohexyl High purity (>98%); hypothesized CAIX/XII or HIV IN inhibition based on structural analogs
N-[(1S,2S)-2-aminocyclohexyl]-3,5-bis(trifluoromethyl)-benzenesulfonamide (CAS 313342-21-1) Lacks thioxomethyl and diphenylethyl groups Solubility: 10 mM (DMSO); research use only
N-[(2-substituted-styryl)-quinolinyl]-benzenesulfonamides Nitro or hydroxyl groups at benzenesulfonamide Moderate HIV integrase inhibition (IC₅₀ ~ µM range)
4-[3-(4-hydroxyphenyl)-5-aryl-pyrazolyl]benzenesulfonamides Pyrazoline and phenolic substituents Cytotoxic activity; carbonic anhydrase inhibition
Ureido benzenesulfonamides with GABA linkers Ureido-GABA linkage Selective inhibition of hCA IX/XII over hCA I/II (IC₅₀ < 10 nM)
Para-halogenated benzenesulfonamides (e.g., F, Cl) Halogens at para position Anti-HIV activity: EC₅₀ = 0.0091–0.020 mM (fluorine optimal at ortho)

Key Comparison Points

Trifluoromethyl groups at 3,5-positions enhance lipophilicity compared to para-halogenated derivatives (), but the sulfonamide moiety may counterbalance this, as seen in low-lipophilicity analogs () .

Enzyme Inhibition Potential Ureido-GABA derivatives () exhibit nanomolar inhibition of hCA IX/XII, critical in hypoxic tumors. The target compound’s trifluoromethyl groups may similarly enhance affinity for CA isoforms . Nitro-substituted benzenesulfonamides () show moderate HIV integrase inhibition, suggesting the target compound’s trifluoromethyl groups could improve potency if tested similarly .

Pharmacokinetic Considerations

  • Benzenesulfonamides with short half-lives () require structural optimization for sustained action. The target compound’s diphenylethyl and cyclohexyl groups may prolong half-life by reducing metabolic clearance .

Anti-Viral Activity

  • Ortho-fluorine substitution maximizes anti-HIV activity (EC₅₀ = 0.0091 mM) in para-halogenated analogs (). The target compound’s meta-trifluoromethyl groups may offer steric or electronic advantages, though direct data are lacking .

Research Implications and Gaps

  • Mechanistic Studies : The target compound’s exact biological targets and IC₅₀/EC₅₀ values remain uncharacterized in the evidence. Testing against hCA isoforms, HIV integrase, or TrkA (per ’s QSAR model) is warranted .
  • Lipophilicity vs. Solubility: Despite its bulky substituents, the compound’s solubility profile is unknown. Analogous compounds () show DMSO solubility, suggesting compatibility with in vitro assays .
  • Stereochemical Impact : The (1R,2R)/(1S,2S) configuration likely influences target binding, as seen in enantioselective CA inhibitors (). Comparative studies with enantiomeric pairs are needed .

Q & A

Q. Methodological Answer :

  • Analytical Techniques :
    • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., CDCl₃) to confirm stereochemistry and functional groups. For example, the trifluoromethyl groups show distinct 19F^{19}F-NMR signals at δ -60 to -65 ppm .
    • LC-MS : Employ high-resolution mass spectrometry (HRMS) to verify molecular weight (expected [M+H]⁺: ~800–850 Da) and detect impurities.
    • Chiral HPLC : Resolve enantiomers using a Chiralpak® AD-H column with hexane/isopropanol gradients .

Advanced: What mechanistic insights exist for this compound’s interaction with biological targets like NLRP3 inflammasome or carbonic anhydrase?

Q. Methodological Answer :

  • Enzyme Inhibition Assays :
    • Carbonic Anhydrase (CA) : Perform fluorometric assays using 4-methylumbelliferyl acetate as a substrate. Compare IC₅₀ values with reference inhibitors (e.g., acetazolamide) .
    • NLRP3 Inflammasome : Use LPS-primed THP-1 macrophages to measure IL-1β secretion via ELISA. Dose-response curves (1–100 µM) can establish potency .
  • Binding Studies :
    • Surface Plasmon Resonance (SPR) : Immobilize CA or NLRP3 on a sensor chip to calculate binding affinity (KDK_D).
    • Molecular Docking : Use AutoDock Vina to model interactions between the compound’s thioxomethyl group and catalytic zinc in CA .

Data Contradictions : Some analogues show higher CA inhibition but lower anti-inflammatory activity, suggesting target specificity trade-offs. Retesting under standardized assay conditions (pH 7.4, 37°C) is critical .

Advanced: How can researchers address poor aqueous solubility due to trifluoromethyl groups?

Q. Methodological Answer :

  • Formulation Strategies :
    • Co-solvents : Use DMSO/PEG 400 mixtures (≤10% v/v) for in vitro studies .
    • Nanoparticle Encapsulation : Prepare PLGA nanoparticles via solvent evaporation (size: 150–200 nm, PDI <0.2) to enhance bioavailability .
  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, amine) at the phenyl ring while monitoring SAR for activity retention .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

Q. Methodological Answer :

  • Pharmacokinetics :
    • Administer a single dose (10 mg/kg, IV/oral) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 h. Analyze via LC-MS/MS to calculate t1/2t_{1/2}, CmaxC_{max}, and bioavailability .
  • Disease Models :
    • Inflammation : Induce peritonitis in mice using monosodium urate crystals. Measure neutrophil infiltration after compound administration (20 mg/kg, IP) .
    • Cancer : Use xenograft models (e.g., HCT-116 colon cancer) to assess tumor growth inhibition at 25 mg/kg/day for 14 days .

Advanced: How can computational methods optimize this compound’s selectivity?

Q. Methodological Answer :

  • QSAR Modeling : Train a model using IC₅₀ data from analogues to predict substituent effects on activity .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between CA isoforms (e.g., CA II vs. CA IX) to guide selective modifications .

Basic: What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood due to potential release of sulfonamide vapors.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated containers .

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